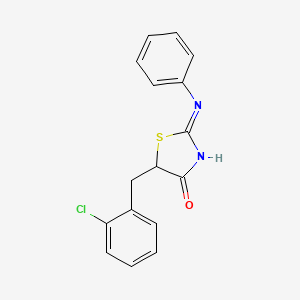
(E)-5-(2-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-(2-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H13ClN2OS and its molecular weight is 316.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-5-(2-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring structure with specific substituents that influence its biological activity:
- Thiazolidine Ring : Contains sulfur and nitrogen atoms, contributing to its reactivity.
- Substituents : The 2-chlorobenzyl and phenylimino groups enhance its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of thiazolidinone derivatives with substituted benzaldehydes under controlled conditions to yield high-purity products.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies, it demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound | Bacterial Strain | % Inhibition |
|---|---|---|
| This compound | E. coli | 88.46% |
| This compound | S. aureus | 91.66% |
The presence of the chlorine atom on the phenyl group significantly enhances the antibacterial activity compared to compounds lacking this substituent .
Anticancer Activity
Studies have also highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. The effectiveness of this compound in inhibiting tumor growth has been linked to its ability to interfere with specific cellular pathways involved in cancer progression .
The mechanism of action for this compound involves:
- Enzyme Inhibition : It may inhibit certain enzymes or receptors that play critical roles in disease pathways.
- Cell Cycle Interference : The compound can disrupt normal cell cycle progression, leading to increased rates of apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed an inhibition zone comparable to standard antibiotics like ampicillin, indicating its potential as an effective antimicrobial agent .
- Anticancer Studies : In vitro studies revealed that the compound significantly reduced cell viability in HeLa cells, suggesting its potential application in cancer therapy .
属性
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19-16(21-14)18-12-7-2-1-3-8-12/h1-9,14H,10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAJGEYVHZOYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














